molecular formula C6H14ClNO3S B6208762 (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride CAS No. 2728726-16-5

(3S)-3-(methanesulfonylmethyl)morpholine hydrochloride

Cat. No.: B6208762
CAS No.: 2728726-16-5
M. Wt: 215.70 g/mol
InChI Key: NVGQGXSHAIMETJ-RGMNGODLSA-N
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Description

(3S)-3-(methanesulfonylmethyl)morpholine hydrochloride is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, is characterized by the presence of a methanesulfonylmethyl group attached to the morpholine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the methanesulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as crystallization and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(methanesulfonylmethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonylmethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(methanesulfonylmethyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, used widely in organic synthesis and as a solvent.

    (3S)-3-(methylsulfonyl)morpholine: A similar compound with a methylsulfonyl group instead of methanesulfonylmethyl.

    (3S)-3-(ethylsulfonylmethyl)morpholine: Contains an ethylsulfonylmethyl group, offering different chemical properties.

Uniqueness

(3S)-3-(methanesulfonylmethyl)morpholine hydrochloride is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2728726-16-5

Molecular Formula

C6H14ClNO3S

Molecular Weight

215.70 g/mol

IUPAC Name

(3S)-3-(methylsulfonylmethyl)morpholine;hydrochloride

InChI

InChI=1S/C6H13NO3S.ClH/c1-11(8,9)5-6-4-10-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

NVGQGXSHAIMETJ-RGMNGODLSA-N

Isomeric SMILES

CS(=O)(=O)C[C@@H]1COCCN1.Cl

Canonical SMILES

CS(=O)(=O)CC1COCCN1.Cl

Purity

95

Origin of Product

United States

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